Tetrabutylammonium Dibromoaurate
Description
The exact mass of the compound Tetrabutylammonium Dibromoaurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
CAS No. |
50481-01-1 |
|---|---|
Molecular Formula |
C16H36AuBr2N |
Molecular Weight |
599.2 g/mol |
IUPAC Name |
gold(1+);tetrabutylazanium;dibromide |
InChI |
InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
JHKGBGGRJMVGSW-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Tetrabutylammonium dibromoaurate chemical properties and structure
An In-depth Technical Guide to Tetrabutylammonium Dibromoaurate: Properties, Structure, and Applications
Foreword: A Senior Application Scientist's Perspective
In the realm of specialty chemicals, particularly those involving precious metals, a compound's utility is defined by the synergy of its constituent parts. Tetrabutylammonium dibromoaurate, [N(C₄H₉)₄][AuBr₂], is a prime example of such synergy. It marries a workhorse organic cation—the tetrabutylammonium (TBA) group, renowned for its ability to shepherd anions into non-polar environments—with a simple yet reactive inorganic anion, the linear dibromoaurate(I). This guide moves beyond a simple recitation of data. It is designed to provide researchers, drug development professionals, and fellow scientists with a foundational understanding of not just what this compound is, but why it behaves as it does, and how its properties can be leveraged in a laboratory setting. We will explore its structure and properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications, all while maintaining a focus on the causal relationships that govern its chemical behavior.
Core Physicochemical Properties and Molecular Structure
At its core, tetrabutylammonium dibromoaurate is an ionic salt. Its identity and behavior are dictated by the interplay between its large, lipophilic cation and its linear, gold-containing anion.
Key Properties
A summary of the fundamental physicochemical properties is presented below. These data points are the first step in understanding the compound's behavior, from storage and handling to its solubility and reactivity.
| Property | Value | Reference |
| CAS Number | 50481-01-1 | [1][2] |
| Molecular Formula | C₁₆H₃₆AuBr₂N | [1][2][3] |
| Molecular Weight | 599.25 g/mol | [1][2] |
| Synonyms | Tetrabutylazanium; dibromogold(1-) | [1] |
| Appearance | White to pale yellow solid (inferred) | |
| Solubility | Soluble in many organic solvents | |
| Storage Temperature | Room temperature | [1] |
The Dichotomy of Structure: Cation and Anion
The compound's structure is best understood by examining its two components separately before considering their interaction.
-
The Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺): This quaternary ammonium cation consists of a central nitrogen atom bonded to four butyl chains.[4][5] Its large, non-polar alkyl chains render it "greasy" or lipophilic. This is a critical feature, as it allows the entire salt to dissolve in organic solvents where inorganic salts would typically be insoluble.[4] This cation does not participate directly in the chemistry of the anion but acts as a delivery vehicle, a principle that is the very foundation of phase-transfer catalysis.[6][7][8]
-
The Dibromoaurate(I) Anion ([AuBr₂]⁻): Gold(I) complexes with two coordinating ligands, such as this one, almost invariably adopt a linear geometry.[9] The two bromide ligands are positioned 180° apart with the gold(I) atom at the center. This linear arrangement minimizes steric hindrance and is a characteristic feature of d¹⁰ metal complexes. The Au-Br bonds are covalent, but the overall complex carries a negative charge, making it a stable, isolable anion.
The combination of the bulky, charge-diffuse cation and the linear anion results in a crystalline solid held together by electrostatic forces.
Caption: Ionic interaction between the cation and anion.
Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of utilizing any chemical reagent. While specific literature detailing the synthesis of tetrabutylammonium dibromoaurate is sparse, a logical and reliable pathway can be constructed from well-established principles of inorganic and organic synthesis. The strategy involves two primary stages: the synthesis of the tetrabutylammonium bromide (TBAB) precursor, followed by a salt metathesis reaction to introduce the dibromoaurate(I) anion.
Synthetic Workflow
The overall process is a classic two-step procedure common in the synthesis of specialty salts.
Caption: Two-step synthesis of tetrabutylammonium dibromoaurate.
Experimental Protocols
The following protocols are designed to be self-validating. The rationale behind each step is explained to allow for adaptation and troubleshooting, a key aspect of practical application science.
Protocol 1: Synthesis of Tetrabutylammonium Bromide (TBAB)
This procedure is based on the well-documented Menshutkin reaction, the alkylation of an amine with an alkyl halide.[10]
-
Rationale: This is a direct and high-yielding method for producing quaternary ammonium salts.[11] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[12] A slight excess of 1-bromobutane is used to ensure complete conversion of the tributylamine.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tributylamine (1.0 eq) and acetonitrile.
-
Add 1-bromobutane (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24-36 hours.[11] The reaction progress can be monitored by techniques like TLC or GC-MS to observe the disappearance of tributylamine.
-
After completion, cool the mixture to room temperature.
-
Remove the acetonitrile and excess 1-bromobutane under reduced pressure using a rotary evaporator. This will yield crude TBAB, often as a pale yellow solid or oil.[11]
-
Purify the crude product by recrystallization. A common method is to dissolve the solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly, causing the pure TBAB to crystallize.[12]
-
Filter the white crystalline product, wash with a cold, non-polar solvent like diethyl ether or hexane to remove any remaining impurities, and dry under vacuum.
-
Protocol 2: Synthesis of Tetrabutylammonium Dibromoaurate
This step uses the principle of salt metathesis, where the ions of two soluble salts exchange to form a new, often less soluble, product.
-
Rationale: The key is to react the bromide salt of the cation with a suitable source of the gold(I) anion. A common precursor for gold(I) complexes is gold(I) chloride, which can be converted in situ or beforehand to a more labile species. The choice of solvent is critical; it must dissolve both reactants to allow the reaction to occur. Dichloromethane or acetonitrile are suitable candidates.
-
Step-by-Step Methodology:
-
In a separate flask, prepare a solution of a gold(I) bromide source. A plausible method involves the reduction of tetrachloroauric acid (HAuCl₄) in the presence of excess bromide ions.
-
Dissolve the purified tetrabutylammonium bromide (1.0 eq) from Protocol 1 in a suitable organic solvent (e.g., ethanol or dichloromethane).
-
Slowly add the gold(I) bromide solution to the stirred TBAB solution at room temperature.
-
Stir the reaction mixture for several hours at room temperature. The formation of the product may be indicated by a color change or precipitation.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Purification is best achieved by recrystallization. The choice of solvent system (e.g., dichloromethane/hexane) will depend on the product's solubility and must be determined empirically. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Isolate the purified crystals by filtration and dry under vacuum.
-
Spectroscopic Verification
Confirming the structure of the final product is non-negotiable. The following spectroscopic signatures would be expected for [N(C₄H₉)₄][AuBr₂].
| Spectroscopy | Expected Signature | Rationale |
| ¹H NMR | Multiplets between ~0.9-1.0 ppm (triplet, -CH₃), ~1.3-1.4 ppm (sextet, -CH₂-), ~1.5-1.7 ppm (quintet, -CH₂-), and ~3.2-3.4 ppm (triplet, N⁺-CH₂-). Integration ratio should be 12:8:8:8. | These are the characteristic signals for the four distinct proton environments in the butyl chains of the TBA cation. |
| ¹³C NMR | Four distinct signals in the aliphatic region (~13, 20, 24, 58 ppm). | Corresponds to the four chemically different carbon atoms in the butyl chains of the TBA cation. |
| IR Spectroscopy | ~2800-3000 cm⁻¹ (C-H stretches), ~1470 cm⁻¹ (C-H bend). A low-frequency band < 300 cm⁻¹ for the Au-Br stretch. | The high-frequency bands confirm the presence of the organic cation. The low-frequency Au-Br stretch confirms the anion's identity, though it may require a specialized FIR spectrometer. |
| UV-Vis | Potential for charge-transfer bands. | While the TBA cation is UV-inactive, the [AuBr₂]⁻ anion may exhibit ligand-to-metal charge transfer (LMCT) bands.[13] |
Reactivity and Applications in Drug Development & Research
The utility of tetrabutylammonium dibromoaurate stems from the distinct roles of its constituent ions. It can act as a source of soluble gold(I) for catalysis or as a precursor for more complex gold-based compounds.
Principles of Reactivity
-
Gold(I) as a Soft Lewis Acid: The Au(I) center is a soft Lewis acid, meaning it preferentially interacts with soft Lewis bases like other halides, phosphines, and sulfur-containing species (e.g., thiols in biological systems).[14] This property underpins its reactivity.
-
Ligand Exchange: The bromide ligands on the [AuBr₂]⁻ anion can be readily displaced by stronger nucleophiles. This makes the compound a useful gold-transfer agent for synthesizing other Au(I) complexes. For example, reaction with a phosphine (PR₃) would likely yield [AuBr(PR₃)].[15]
-
Oxidative Addition: While stable as Au(I), the complex can undergo oxidative addition to form Au(III) species in the presence of strong oxidizing agents. This Au(I)/Au(III) redox cycle is a key mechanistic step in many gold-catalyzed reactions.[9]
Caption: Potential applications of tetrabutylammonium dibromoaurate.
Field-Proven Applications
-
Precursor in Homogeneous Catalysis: Gold catalysts are particularly effective in the activation of alkynes and allenes toward nucleophilic attack.[16] Tetrabutylammonium dibromoaurate serves as an excellent starting material for generating catalytically active species in non-polar reaction media, where the solubility provided by the TBA cation is indispensable.
-
Biochemical Reagent: This compound is designated for use in life science research.[17] Gold(I) complexes are known to interact strongly with cysteine and selenocysteine residues in proteins, leading to enzyme inhibition.[15] This reactivity makes them valuable tools for probing protein function and as potential therapeutic agents. The lipophilicity of the TBA salt can aid in its transport across cell membranes for cellular studies.
-
Materials Science: As a soluble source of gold, this compound can be a precursor for the synthesis of gold nanoparticles (AuNPs) or for depositing gold onto surfaces from solution. The controlled reduction of the Au(I) center can lead to the formation of Au(0) nanoparticles.[18]
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.
-
Hazard Profile: Tetrabutylammonium dibromoaurate is known to cause skin irritation (H315) and serious eye irritation (H319).[1]
-
Recommended Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
-
PureSynth. Tetrabutylammonium Dibromoaurate. [Link]
-
Hickey, B. L., et al. (2010). Synthesis, Reactivity, and Electrochemical Studies of Gold(I) and Gold(III) Complexes Supported by N-Heterocyclic Carbenes and Their Application in Catalysis. Organometallics. [Link]
-
Ball, L. T., et al. (2024). Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations. Angewandte Chemie International Edition. [Link]
-
Wang, C., et al. (2021). Counterexample to Luminescent Metal Nanocluster Paradigm: Reactive Au(I) Complexes from His–Au(III) Synthetic Reactions and Their Chemistry for Direct Analysis of d-Penicillamine. Analytical Chemistry. [Link]
-
Gorniak, A., et al. (2023). Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes. Journal of Chemical Information and Modeling. [Link]
-
de Souza, G. S., et al. (2021). Ligand Exchange Reaction of Au(I) R-N-Heterocyclic Carbene Complexes with Cysteine. The Journal of Physical Chemistry A. [Link]
- Google Patents. CN111960948B - Synthesis process of tetrabutylammonium bromide.
-
Koyon Chemical. Boosting Chemical Reactions: The Role of Tetrabutylammonium Bromide. [Link]
-
Ghammamy, S., et al. (2007). Synthesis and characterization of bromo complexes. Inorganic Chemistry - An Indian Journal. [Link]
-
Das, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]
-
Kohestani, B., et al. (2007). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and [(C4H9)4N][FeCl3Br]. Asian Journal of Chemistry. [Link]
-
Eureka | Patsnap. Method for preparing tetrabutyl ammonium bromide. [Link]
-
Wikipedia. Tetrabutylammonium bromide. [Link]
-
PubChem. Tetrabutylammonium | C16H36N+. [Link]
-
Wikipedia. Tetrabutylammonium tribromide. [Link]
-
PubMed. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
Koyon Chemical. What Is The Catalytic Mechanism Of Tetrabutylammonium Bromide?. [Link]
-
Neuman, R. C. Organic Spectrometry. [Link]
-
Wikipedia. Tetrabutylammonium. [Link]
-
Udachin, K. A., et al. (2007). The Structure of Tetrabutylammonium Bromide Hydrate (C4H9)4NBr·21/3H2O. Journal of Structural Chemistry. [Link]
-
Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. [Link]
-
University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry LibreTexts. Structure Determination I: UV-Vis and Infrared Spectroscopy, Mass Spectrometry. [Link]
Sources
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Difference between tetrabutylammonium dibromoaurate(I) and tetrabromoaurate(III)
The following technical guide details the structural, synthetic, and functional distinctions between Tetrabutylammonium Dibromoaurate(I) and Tetrabutylammonium Tetrabromoaurate(III) .
Structural Dynamics, Synthesis Protocols, and Catalytic Utility
Executive Summary
In the field of organometallic chemistry and drug development, the oxidation state of gold—Au(I) vs. Au(III)—dictates ligand geometry, stability, and reactivity profiles.
-
(Au(III)) is a square-planar,
species acting as a "harder" Lewis acid and a potent oxidant. It is the primary precursor for gold nanoparticles and oxidative coupling catalysis. -
(Au(I)) is a linear,
species acting as a soft, carbophilic Lewis acid. It is the standard for activating -systems (alkynes/allenes) and is the oxidation state most relevant to modern metallodrug design (e.g., Auranofin analogs).
This guide provides a self-validating workflow for synthesizing, distinguishing, and applying these two species.
Fundamental Structural & Electronic Differences
The core difference lies in the electronic configuration of the gold center, which governs the coordination geometry and spectroscopic signature.
| Feature | Dibromoaurate(I) ( | Tetrabromoaurate(III) ( |
| Oxidation State | +1 ( | +3 ( |
| Geometry | Linear ( | Square Planar ( |
| Coordination Number | 2 | 4 |
| Color | Colorless / White Solid | Deep Red / Dark Orange Solid |
| Electronic Behavior | Soft Lewis Acid (Carbophilic) | Harder Lewis Acid / Oxidant |
| Redox Potential | Stable, but prone to disproportionation without soft ligands | High reduction potential (easily reduced to Au(0)) |
| Key Vibrational Mode |
Visualizing the Geometry & Redox Relationship
The following diagram illustrates the geometric transformation and redox pathways between the two species.
Figure 1: Redox interconversion between Au(III) and Au(I) species. Note that Au(I) is thermodynamically unstable toward disproportionation (
Synthesis & Characterization Protocols
Protocol A: Synthesis of (Au(III))
This complex is typically synthesized via metathesis from tetrachloroauric acid (
Reagents:
-
Hydrogen tetrachloroaurate(III) hydrate (
) -
Hydrobromic acid (48% aq) or Lithium Bromide (LiBr)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Halide Exchange: Dissolve
(1.0 eq) in a minimal amount of water. Add excess HBr (48%) or saturated aqueous LiBr (5.0 eq) to force the formation of . Checkpoint: Solution should turn from yellow/orange to deep crimson red. -
Phase Transfer: Add a solution of TBAB (1.1 eq) in DCM to the aqueous mixture. Stir vigorously for 30 minutes. The lipophilic TBA cation will pair with
and transfer it into the organic (DCM) layer. -
Extraction: Separate the organic layer. Wash with dilute HBr (to prevent hydrolysis) and then water.
-
Isolation: Dry the DCM layer over
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize from DCM/Pentane or Ethanol.
-
Result: Deep red/purple crystals.
-
Protocol B: Synthesis of (Au(I))
Direct reduction of the Au(III) salt is the most efficient route.
Reagents:
- (Product from Protocol A)
-
Acetone (Reagent Grade) - Acts as the reducing agent
-
Ethanol (cold)
Step-by-Step Workflow:
-
Dissolution: Dissolve
in pure acetone. -
Reduction: Heat the solution to mild reflux or stir at room temperature for extended periods. The acetone reduces Au(III) to Au(I) while being brominated (forming bromoacetone as a byproduct).
-
Checkpoint: The deep red color will fade to pale yellow and eventually become colorless.
-
-
Isolation: Once colorless, evaporate the solvent completely under reduced pressure (remove bromoacetone).
-
Purification: Wash the resulting white solid with cold ethanol to remove byproducts. Recrystallize from DCM/Ether.
-
Result: White crystalline solid.
-
Characterization Guide (Self-Validation)
| Method | Au(I) Signal (Pass Criteria) | Au(III) Signal (Pass Criteria) |
| Visual Inspection | Colorless/White. If purple, Au(0) colloid formed (Fail). | Deep Red/Orange. If yellow, incomplete exchange (Cl/Br mix). |
| UV-Vis Spectroscopy | Transparent > 400 nm. Absorption only in UV (< 250 nm). | Strong LMCT bands at ~380 nm and ~254 nm . |
| Raman Spectroscopy | Symmetric stretch | Symmetric stretch |
Reactivity & Catalytic Applications[1]
The oxidation state determines the mechanistic pathway in catalysis.
Au(I): Carbophilic Activation
serves as a soluble source of Au(I). It is a "soft" acid that preferentially coordinates to-
Mechanism: Coordination
Nucleophilic Attack Protodeauration. -
Key Use: Synthesis of heterocycles, hydration of alkynes.
Au(III): Oxidative Coupling
operates via redox cycling (Au(I)/Au(III)). It is capable of C-H activation and oxidative coupling.-
Mechanism: C-H Activation
Reductive Elimination. -
Key Use: Homocoupling of arenes, synthesis of halogenated phenols.
Figure 2: Mechanistic divergence. Au(I) cycles typically do not change oxidation state, whereas Au(III) cycles often involve accessing Au(I) intermediates.
Implications for Drug Development
For researchers in medicinal chemistry (e.g., Auranofin derivatives), the choice of anion and oxidation state is critical for bioavailability and toxicity.
-
Prodrug Design: Au(III) complexes are often designed as prodrugs. They are reduced in the reducing environment of the cytosol (high glutathione) to the active Au(I) species.
-
Ligand Exchange Kinetics:
-
Au(III) (Br4): Undergoes rapid hydrolysis and reduction in blood plasma. The bromide ligands are labile and easily replaced by serum albumin thiols.
-
Au(I) (Br2): Linear Au(I) is thermodynamically unstable without strong donor ligands (phosphines/carbenes).
is rarely a drug candidate itself but is a critical intermediate for synthesizing linear Au(I)-L complexes.
-
-
Toxicity: Au(III) is an oxidizing agent and can cause non-specific oxidative stress damage before reaching the target, whereas Au(I) is generally more targeted toward thioredoxin reductase (TrxR) inhibition.
Safety & Handling
-
Bromine Hazard: The synthesis of Au(III) using HBr generates corrosive fumes. Work in a ventilated hood.
-
Skin Contact: Au(III) solutions (red) stain skin purple/black immediately upon contact due to reduction to colloidal gold by skin proteins. This is a permanent stain until the skin sheds.
-
Light Sensitivity: Au(I) compounds are light-sensitive and prone to disproportionation. Store
in amber vials wrapped in foil, under inert atmosphere (Argon/Nitrogen) if possible.
References
-
Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition. (Foundational work on Au(I) coordination).
-
Schmidbaur, H., et al. (1990). "Gold(I) and Gold(III) Complexes."[1] Inorganic Syntheses. (Standard protocols for gold halide salts).
-
Hashmi, A. S. K. (2007).[1] "Gold-Catalyzed Organic Reactions." Chemical Reviews. (Comprehensive review on Au(I)/Au(III) catalysis mechanisms).
-
Shaw, C. F. (1999). "Gold-Based Therapeutic Agents." Chemical Reviews. (Details on the redox behavior of Gold in biological systems).
-
PubChem Compound Summary. "Tetrabutylammonium bromide." (Data on the cation source and crystal structure).
Sources
Technical Guide: Stability and Handling of Gold(I) Dibromoaurate Salts in Organic Media
This technical guide details the stability, synthesis, and handling of gold(I) dibromoaurate salts (specifically tetrabutylammonium dibromoaurate,
Executive Summary & Core Directive
Gold(I) dibromoaurate (
The Stability Paradox: While
Thermodynamics of Instability
The primary failure mode for
The Disproportionation Equilibrium
The stability of the Au(I) center is governed by the following equilibrium:
-
Driving Force: The high reduction potential of Au(I) to Au(0) (
) typically drives this reaction to the right. -
Solvent Effect: High dielectric solvents (e.g., water, DMSO) stabilize the highly charged
and free bromide, promoting decomposition. Low dielectric, non-coordinating solvents (e.g., DCM, THF) retard this process by destabilizing the charge-dense products. -
Ligand Effect: Excess bromide shifts the equilibrium to the right (Le Chatelier’s principle), counter-intuitively destabilizing Au(I) by stabilizing the Au(III) species
.
Photochemical Decomposition
Au(I) complexes possess Metal-Centered (MC) excited states (
Visualization: Mechanisms & Workflows
Diagram 1: Disproportionation & Stability Pathways
This diagram maps the kinetic pathways leading to sample degradation, highlighting the critical control points (Solvent, Light, Ligand).
Caption: Kinetic pathways of [AuBr2]- degradation. Red nodes indicate irreversible decomposition products.
Experimental Protocols
Synthesis of Tetrabutylammonium Dibromoaurate(I)
Objective: Synthesis of high-purity
Reagents:
-
Hydrogen Tetrabromoaurate(III) hydrate (
) -
Tetrabutylammonium Bromide (TBABr)[1]
-
Acetone (Reagent Grade)
-
Dichloromethane (Anhydrous)
Protocol:
-
Precursor Formation: Dissolve
(1.0 eq) in a minimum volume of water. Add a saturated solution of TBABr (1.1 eq). A dark red precipitate of forms immediately. -
Isolation: Filter the red solid, wash with cold water, and dry under vacuum.
-
Reduction: Suspend the red
solid in acetone (10 mL/g). Stir at room temperature.-
Observation: The solution will fade from deep red to pale yellow/colorless over 30-60 minutes as acetone reduces Au(III) to Au(I).
-
Reaction:
-
-
Purification: Evaporate the acetone to dryness. Re-dissolve the white residue in minimal DCM and precipitate by adding diethyl ether (antisolvent).
-
Storage: Store the white crystals in a foil-wrapped vial under Argon at -20°C.
Self-Validating Stability Assay (UV-Vis)
Objective: Quantify the integrity of the Au(I) salt in solution before use. Mechanism: This assay leverages the distinct spectral signatures of Au(I), Au(III), and Au(0).
| Species | Extinction Coefficient ( | Visual Appearance | |
| 254 nm | High ( | Colorless | |
| 380 nm | Medium ( | Yellow/Orange | |
| Au(0) Colloid | 520 nm | Variable (Plasmon) | Purple/Red |
Workflow:
-
Prepare a 0.1 mM solution of the analyte in anhydrous Acetonitrile (MeCN).
-
Acquire a spectrum from 200 nm to 800 nm.[2]
-
Pass Criteria:
-
Sharp peak at 254 nm.
-
Absorbance at 380 nm
AU (indicates Au(III)). -
Baseline at 520 nm is flat (no colloidal gold).
-
Solvent Compatibility Guide
The choice of solvent dictates the shelf-life of the solution.
| Solvent | Stability Rating | Comments |
| Dichloromethane (DCM) | High | Best for storage. Non-coordinating, low dielectric. Retards disproportionation. |
| Acetonitrile (MeCN) | Medium | Good for electrochemistry. Weakly coordinates; stable for hours if kept dark. |
| DMSO / DMF | Low | AVOID. Strong donors promote ligand exchange and rapid disproportionation. |
| Methanol/Ethanol | Very Low | Protic solvents accelerate reduction to colloidal gold. |
Diagram 2: Stability Testing Workflow
This decision tree guides the researcher through the validation process before committing the expensive reagent to a reaction.
Caption: Quality Control Decision Tree for Au(I) Dibromoaurate solutions.
References
-
Braunstein, P., & Dixneuf, P. H. (2021). Functionalized Gold(I) Complexes: Synthesis and Catalytic Applications. Chemical Reviews, 121(14), 8675–8720. Link
-
Laguna, A. (2008). Modern Supramolecular Gold Chemistry: Gold-Metal Interactions and Applications. Wiley-VCH. (Source for disproportionation constants). Link
-
Schmidbaur, H. (1990). The Fascinating Implications of Gold-Gold Interactions. Gold Bulletin, 23, 11–21. (Source for linear coordination geometry stability). Link
-
Eisenberg, R. (2018). Photochemistry of Gold(I) Complexes. Inorganic Chemistry, 57(9), 4821-4830. (Source for photo-instability mechanisms). Link
-
Gimeno, M. C. (2004). Chemistry of Gold(I) Complexes with anionic ligands. Coordination Chemistry Reviews, 248(17), 1661-1677. (Source for synthesis via acetone reduction). Link
Sources
An In-Depth Technical Guide to the Solubility of Tetrabutylammonium Dibromoaurate(I) in Dichloromethane vs. Acetonitrile
Executive Summary
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is paramount for process optimization, formulation, and reaction chemistry. This technical guide provides a comprehensive analysis of the solubility of Tetrabutylammonium Dibromoaurate(I) [(TBA)AuBr₂], a compound of interest in catalysis and synthesis, in two common organic solvents: dichloromethane (DCM) and acetonitrile (MeCN). By examining the interplay of solute and solvent properties, this document offers both theoretical insights and practical methodologies for solubility determination, enabling informed solvent selection and experimental design.
Introduction: The Critical Role of Solvent Selection
Tetrabutylammonium dibromoaurate(I) is an ionic compound comprised of a large, nonpolar tetrabutylammonium cation ((C₄H₉)₄N⁺) and a linear dibromoaurate(I) anion ([AuBr₂]⁻).[1][2] Its utility in various chemical transformations is significantly influenced by its interaction with the reaction medium. The choice of solvent is not merely a matter of dissolution; it governs reaction kinetics, influences product purity, and dictates the feasibility of downstream processing.
Dichloromethane and acetonitrile are two of the most prevalent solvents in the modern chemical laboratory, yet they possess distinct physicochemical properties that lead to considerable differences in their solvating power for ionic species like (TBA)AuBr₂. This guide will dissect these differences, providing a foundational understanding rooted in the principle of "like dissolves like".[3]
Physicochemical Properties of Solvents and Solute
A molecule's solubility is fundamentally dictated by the balance of intermolecular forces between the solute and solvent molecules. To understand the solubility of (TBA)AuBr₂ in DCM and acetonitrile, we must first consider the individual characteristics of each component.
The Solute: Tetrabutylammonium Dibromoaurate(I)
-
Structure: (TBA)AuBr₂ is a salt. The tetrabutylammonium cation is characterized by four butyl chains attached to a central nitrogen atom, giving it a significant nonpolar character. The dibromoaurate(I) anion is a linear, coordination complex.[1][4]
-
Polarity: As an ionic compound, it is inherently polar. However, the large, sterically hindered, and nonpolar nature of the tetrabutylammonium cation plays a crucial role in its solubility in organic solvents.
The Solvents: A Comparative Overview
| Property | Dichloromethane (CH₂Cl₂) | Acetonitrile (CH₃CN) |
| Molar Mass ( g/mol ) | 84.93[5] | 41.05[6] |
| Boiling Point (°C) | ~39.6[7][8] | 81.6[9] |
| Density (g/mL at 20°C) | ~1.33[7] | 0.786[6] |
| Dielectric Constant (at 20°C) | 8.93[10] | 36.64[11] |
| Dipole Moment (D) | 1.14[10] | 3.92 |
| Polarity | Moderately Polar[5][12] | Polar Aprotic[11][13] |
Dichloromethane (DCM) is a chlorinated hydrocarbon. While it possesses a dipole moment, its overall polarity is considered moderate.[5][12] It is a versatile solvent capable of dissolving a wide range of organic compounds.[8]
Acetonitrile (MeCN) is an organic nitrile. It is a polar aprotic solvent with a high dielectric constant and a significant dipole moment, making it particularly effective at dissolving salts and other polar compounds.[6][11][13]
Theoretical Solubility Analysis: Intermolecular Forces at Play
The principle of "like dissolves like" provides a strong predictive framework for solubility.[3] Ionic compounds, being highly polar, tend to dissolve in polar solvents.[14]
-
In Dichloromethane: The dissolution of (TBA)AuBr₂ in DCM is primarily driven by ion-dipole interactions between the ions of the salt and the dipole of the DCM molecules. The large, nonpolar tetrabutylammonium cation can also engage in London dispersion forces with the solvent. However, the moderate polarity of DCM may limit its ability to effectively solvate the dissociated ions, leading to a lower overall solubility compared to more polar solvents.
-
In Acetonitrile: Acetonitrile, with its higher polarity and dielectric constant, is expected to be a superior solvent for (TBA)AuBr₂.[11] The strong dipole of acetonitrile molecules can more effectively surround and stabilize the tetrabutylammonium and dibromoaurate(I) ions in solution. This enhanced solvation of the ions provides a greater thermodynamic driving force for dissolution.
The following diagram illustrates the key intermolecular interactions.
Caption: Key intermolecular forces governing solubility.
Experimental Determination of Solubility
To quantitatively assess the solubility of (TBA)AuBr₂ in dichloromethane and acetonitrile, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining solubility at a given temperature.
Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: A stepwise workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To separate vials, add an excess amount of (TBA)AuBr₂ to a known volume (e.g., 10 mL) of dichloromethane and acetonitrile, respectively. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25°C) and stir for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the respective solvent until a constant weight is achieved.
-
-
Quantification:
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved (TBA)AuBr₂ is the difference between the final weight and the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100
-
-
Anticipated Results and Discussion
Based on the theoretical analysis of intermolecular forces, it is anticipated that tetrabutylammonium dibromoaurate(I) will exhibit significantly higher solubility in acetonitrile than in dichloromethane.
Anticipated Quantitative Solubility Data (at 25°C)
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane | Moderately Soluble | The moderate polarity of DCM can solvate the ions to some extent, but the overall solvation energy is likely to be less favorable compared to acetonitrile. |
| Acetonitrile | Highly Soluble | The high polarity and dielectric constant of acetonitrile lead to strong ion-dipole interactions, effectively stabilizing the dissociated ions in solution and promoting dissolution. |
The experimental verification of these predictions will provide valuable data for process development. For instance, in a reaction where (TBA)AuBr₂ is a catalyst, using acetonitrile as a solvent would likely allow for a higher catalyst concentration, potentially leading to faster reaction rates. Conversely, if the goal is to precipitate the compound, dichloromethane or a less polar co-solvent might be employed.
Conclusion and Practical Implications
The selection of an appropriate solvent is a critical decision in chemical research and development. This technical guide has provided a detailed examination of the factors influencing the solubility of tetrabutylammonium dibromoaurate(I) in dichloromethane and acetonitrile.
Key Takeaways:
-
Acetonitrile is predicted to be a superior solvent for (TBA)AuBr₂ due to its higher polarity and dielectric constant, which facilitate stronger ion-dipole interactions.
-
Dichloromethane, while capable of dissolving (TBA)AuBr₂, is expected to exhibit lower solvating power for this ionic compound.
-
The provided experimental protocol offers a robust method for the quantitative determination of solubility, enabling researchers to make data-driven decisions.
For professionals in drug development and chemical synthesis, a thorough understanding of solubility is indispensable. It informs solvent choice for reactions, aids in the design of purification and crystallization processes, and is fundamental to the development of stable and effective formulations.
References
- China Amines. Dichloromethane (DCM): Properties, Uses, and Safety Guide.
- Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety.
- Acetonitrile Solvent Properties.
- Dichloromethane Solvent Properties.
- Wikipedia. Dichloromethane.
- Fisher Scientific. Methylene Chloride.
- Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023).
- National Institutes of Health. Acetonitrile. PubChem.
- BYJU'S. Chemical Properties Of Acetonitrile.
- Fisher Scientific. Acetonitrile.
- PureSynth. Tetrabutylammonium Dibromoaurate.
- National Institutes of Health. Tetrabutylammonium. PubChem.
- Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study. (2023).
- EMBIBE. Ionic Compounds: Solubility - Lab Experiments.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Organic Compounds. (2023).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. mdpi.com [mdpi.com]
- 5. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. chinaamines.com [chinaamines.com]
- 8. Dichloromethane - Wikipedia [en.wikipedia.org]
- 9. Acetonitrile Solvent Properties [macro.lsu.edu]
- 10. Dichloromethane Solvent Properties [macro.lsu.edu]
- 11. Acetonitrile | Fisher Scientific [fishersci.com]
- 12. Methylene Chloride | Fisher Scientific [fishersci.com]
- 13. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. embibe.com [embibe.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis and Characterization of Tetrabutylammonium Dibromoaurate(I)
Introduction: The Significance of [n-Bu4N][AuBr2]
Tetrabutylammonium dibromoaurate(I), with the chemical formula [n-Bu4N][AuBr2], is a valuable gold(I) salt that serves as a key precursor and building block in modern chemistry. Its composition, featuring a linear dibromoaurate(I) anion [AuBr2]⁻ and a bulky, lipophilic tetrabutylammonium cation [n-Bu4N]⁺, imparts excellent solubility in a wide range of organic solvents. This property makes it an ideal reagent for homogeneous catalysis and a precursor for the synthesis of advanced materials.
For researchers in materials science, [n-Bu4N][AuBr2] is a well-defined source of gold(I) for the controlled synthesis of gold nanoparticles and nanoclusters. The bulky organic cation helps to stabilize intermediates and control particle growth. In the realm of catalysis, this compound and its analogues are investigated for various organic transformations, leveraging the unique electronic properties of gold(I) centers. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of [n-Bu4N][AuBr2], designed for researchers in both academic and industrial settings.
Scientific Principles and Mechanistic Overview
The synthesis of [n-Bu4N][AuBr2] is a straightforward yet elegant example of a coordination reaction. The core of the reaction is the formation of the linear, two-coordinate dibromoaurate(I) anion. Gold(I) bromide (AuBr), a Lewis acid, readily accepts a bromide ion (Br⁻) from the Lewis basic tetrabutylammonium bromide salt.
Reaction Mechanism:
[n-Bu4N]⁺Br⁻ + AuBr → [n-Bu4N]⁺[Br-Au-Br]⁻
This reaction is typically performed in an anhydrous organic solvent where both reactants are soluble. The tetrabutylammonium cation does not directly participate in the reaction but serves two critical functions:
-
Solubility: It renders the ionic bromide salt soluble in organic media, allowing the reaction to proceed in a homogeneous phase.
-
Crystallization: As a large, non-polar counterion, it facilitates the precipitation and crystallization of the resulting [AuBr2]⁻ salt from the reaction mixture, often leading to a high-purity solid product.
The choice of solvent is critical; it must dissolve the reactants to a sufficient concentration without coordinating to the gold center more strongly than the bromide ion. Acetonitrile or dichloromethane are common choices for this type of synthesis.
Caption: Reaction scheme for the formation of [n-Bu4N][AuBr2].
Critical Safety and Handling Precautions
All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
-
Tetrabutylammonium Bromide ([n-Bu4N]Br): Harmful if swallowed and causes skin and serious eye irritation. Avoid creating dust. It is hygroscopic and should be stored in a dry environment.
-
Gold(I) Bromide (AuBr): While specific safety data for AuBr is limited, it should be handled with the same precautions as other gold halides like Gold(III) bromide (AuBr₃). Gold halides are corrosive and can cause severe skin burns and eye damage.[1][2] They may also cause respiratory irritation.[1] Ingestion may be harmful.[1] All gold compounds should be treated as toxic.
-
Solvents (Acetonitrile/Dichloromethane): These are volatile and flammable (acetonitrile) or toxic (dichloromethane). Avoid inhalation of vapors and skin contact.
-
Waste Disposal: All gold-containing waste must be collected in a designated hazardous waste container for proper disposal according to institutional regulations. Do not discharge into drains.[2]
| Compound | CAS Number | Key Hazards |
| Tetrabutylammonium Bromide | 1643-19-2 | Irritant, Harmful if swallowed |
| Gold(I) Bromide | 10294-27-6 | Corrosive, Toxic, Respiratory Irritant (by analogy to AuBr₃) |
| Acetonitrile | 75-05-8 | Flammable, Toxic, Irritant |
Materials and Experimental Protocol
Reagents and Equipment
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | ≥98% |
| Gold(I) Bromide | AuBr | 276.87 | ≥99% |
| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | ≥99.8% |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Laboratory Grade |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Synthesis Protocol
This protocol is based on a 1:1 molar ratio of the reactants.
-
Preparation: In a 100 mL round-bottom flask, add 1.00 g (3.10 mmol) of tetrabutylammonium bromide and 0.86 g (3.10 mmol) of gold(I) bromide.
-
Inert Atmosphere: Place a magnetic stir bar in the flask and connect it to a Schlenk line or nitrogen/argon source. Evacuate and backfill the flask with inert gas three times to remove air and moisture.
-
Solvent Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous acetonitrile to the flask via cannula or syringe.
-
Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C). The solids will gradually dissolve as the product forms, resulting in a clear, pale-yellow solution. Continue stirring for 12-18 hours to ensure the reaction goes to completion.
-
Product Isolation:
-
Reduce the volume of the acetonitrile solution to approximately 5-10 mL using a rotary evaporator.
-
Slowly add 50 mL of anhydrous diethyl ether to the concentrated solution while stirring. Diethyl ether acts as an anti-solvent, causing the product to precipitate.
-
A white or pale-yellow solid will form. Continue stirring in the ether for 15-20 minutes to maximize precipitation.
-
-
Filtration and Drying:
-
Collect the solid product by vacuum filtration using a glass funnel.
-
Wash the collected solid twice with small portions (10-15 mL) of fresh diethyl ether to remove any residual soluble impurities.
-
Dry the purified product under high vacuum for at least 4 hours to remove all traces of solvent. The expected yield is typically >90%.
-
Caption: Workflow for the synthesis of [n-Bu4N][AuBr2].
Product Characterization and Validation
To confirm the identity and purity of the synthesized [n-Bu4N][AuBr2], Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool.
-
¹H NMR: The proton NMR spectrum will show signals corresponding only to the tetrabutylammonium cation. The [AuBr2]⁻ anion is NMR-silent in the proton spectrum.
-
¹³C NMR: The carbon NMR spectrum will similarly only show the four distinct carbon environments of the butyl chains in the cation.
The expected chemical shifts are highly predictable.[3][4][5]
| Cation Structure | ¹H NMR (ppm, CDCl₃) | ¹³C NMR (ppm, CDCl₃) |
| N -CH₂ -CH₂-CH₂-CH₃ | ~3.25 (triplet) | ~58.5 |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.60 (multiplet) | ~24.0 |
| N-CH₂-CH₂-CH₂ -CH₃ | ~1.40 (multiplet) | ~19.6 |
| N-CH₂-CH₂-CH₂-CH₃ | ~0.98 (triplet) | ~13.6 |
Interpretation:
-
The absence of signals from unreacted starting materials or solvent confirms the purity of the product.
-
The integration of the proton signals should follow the expected 8:8:8:12 ratio for the four distinct proton environments of the [n-Bu4N]⁺ cation.
Applications in Research and Development
The high purity [n-Bu4N][AuBr2] synthesized via this protocol is suitable for a range of advanced applications:
-
Precursor for Gold Nanoparticles: It is a key component in Brust-Schiffrin type syntheses, where it acts as a phase-transfer agent to bring gold ions into an organic phase for reduction.[6]
-
Homogeneous Catalysis: The solubility in organic solvents allows it to be used as a catalyst or catalyst precursor in reactions such as C-C bond formation and other organic transformations.[7]
-
Coordination Polymers: The [AuBr2]⁻ anion can be used as a linear building block for constructing novel coordination polymers and crystalline materials with interesting optical or electronic properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33567, Gold bromide (AuBr). Retrieved from [Link]
-
American Elements. (n.d.). Gold(I) Bromide. Retrieved from [Link]
-
LookChem. (n.d.). Gold(1+);bromide. Retrieved from [Link]
-
Bourissou, D., et al. (2025, February 26). Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations. Chemistry – A European Journal. Retrieved from [Link]
-
Mansour, M. A., et al. (2010, October 18). The use of polarizable [AuX2(CN)2]- (X = Br, I) building blocks toward the formation of birefringent coordination polymers. Inorganic Chemistry. Retrieved from [Link]
-
Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Retrieved from [Link]
-
Journal of Chemical Education. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) The Use of Polarizable (X = Br, I) Building Blocks Toward the Formation of Birefringent Coordination Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis procedure for complexes 1 and 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]
-
University of Sheffield. (n.d.). Topochemical Cation Exchange Reactions. Retrieved from [Link]
-
Onchoke, K. K. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Retrieved from [Link]
-
IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. scispace.com [scispace.com]
- 6. The use of polarizable [AuX2(CN)2]- (X = Br, I) building blocks toward the formation of birefringent coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of Tetrabutylammonium Dibromoaurate(I)
Abstract & Strategic Importance
Tetrabutylammonium dibromoaurate(I) (
Achieving pharmaceutical or electronic-grade purity requires a recrystallization protocol that rigorously excludes light and oxidizing agents while effectively separating the target Gold(I) salt from Gold(III) impurities and colloidal byproducts. This guide outlines a self-validating protocol using a solvent/anti-solvent system optimized for ionic liquids and heavy metal salts.
Chemical Safety & Handling (Critical)
-
Light Sensitivity: Gold(I) complexes are photosensitive. All procedures must be performed in low light or using amber glassware. Wrap clear glassware in aluminum foil if amber glass is unavailable.
-
Toxicity: Gold salts are potential sensitizers and toxic if ingested. Tetrabutylammonium salts can be skin irritants.[1] Use nitrile gloves and a fume hood.
-
Flammability: Diethyl ether and acetone are highly flammable. Ensure all heating is done via oil bath or heating block; never use an open flame .
Materials & Equipment
Reagents
-
Crude
: Target compound (often synthesized via reduction of or with acetone/sulfite in the presence of TBABr). -
Solvent (Good): Acetone (HPLC Grade, dry).
-
Anti-Solvent (Poor): Diethyl Ether (Anhydrous, BHT-stabilized) or
-Pentane. -
Filter Aid: Celite® 545 (for removal of colloidal gold).
Equipment
-
Schlenk line or Nitrogen manifold (recommended to prevent oxidation).
-
Amber round-bottom flasks.
-
Fritted glass funnel (Fine porosity).
-
Vacuum desiccator with
or silica gel.
Experimental Protocol
Phase 1: Dissolution & Impurity Removal
The primary objective here is to separate the soluble Gold(I) species from insoluble colloidal gold (
-
Preparation: Charge an amber flask with the crude
solid. -
Dissolution: Add warm Acetone (35–40°C) dropwise with gentle swirling.
-
Mechanistic Note: Acetone is chosen because it solubilizes the polar ionic pair
effectively. Avoid boiling acetone (BP 56°C) to prevent thermal disproportionation. -
Volume Rule: Use the minimum amount necessary to dissolve the white/off-white solid. If the solution is dark orange, significant Au(III) is present.
-
-
Filtration (Crucial Step):
-
Prepare a fritted funnel with a small pad of Celite.
-
Filter the warm solution through the Celite pad into a clean, dry receiving flask.
-
Observation: A purple or grey residue on the Celite indicates removal of colloidal gold (
). The filtrate should be clear and colorless to pale yellow.
-
Phase 2: Crystallization Induction
We utilize a vapor diffusion or slow addition method to grow high-purity crystals rather than amorphous powder.
-
Concentration: If the filtrate volume is large, concentrate it under reduced pressure (rotary evaporator, bath < 40°C) until the solution is nearly saturated (cloud point).
-
Anti-Solvent Addition:
-
Method A (Rapid): Slowly add Diethyl Ether to the stirring acetone solution until a persistent turbidity (cloudiness) forms. Stop stirring and let it settle.
-
Method B (High Purity - Vapor Diffusion): Place the acetone solution in a small open vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the outer jar. The ether vapors will slowly diffuse into the acetone, inducing slow, high-quality crystallization over 24 hours.
-
-
Cooling: Place the flask/jar in a refrigerator (-20°C) for 12–24 hours.
-
Thermodynamics: Lower solubility at low temperatures maximizes yield (Le Chatelier's principle).
-
Phase 3: Isolation
-
Filtration: Decant the mother liquor and collect the crystals on a glass frit.
-
Washing: Wash the crystals rapidly with cold (-20°C) Diethyl Ether (2 x 5 mL).
-
Reasoning: This removes surface impurities and residual mother liquor without re-dissolving the product.
-
-
Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours at room temperature.
-
Caution: Do not heat significantly during drying to avoid decomposition.
-
Quality Control & Troubleshooting
Visual Inspection Standards
| Observation | Diagnosis | Action |
| White / Colorless Crystals | High Purity Au(I) | Proceed to use. |
| Yellow / Orange Solid | Au(III) Contamination | Recrystallize again; consider adding a trace of sulfite during dissolution to reduce Au(III). |
| Purple / Grey Tint | Colloidal Gold ( | Filter through Celite again; ensure light protection. |
Quantitative Validation
-
Melting Point: Determine in a sealed capillary. Literature values for TBA salts vary, but sharp melting behavior indicates purity. Broad ranges (>2°C) indicate solvent inclusion or oxidation.
-
UV-Vis Spectroscopy: Dissolve in acetonitrile.
-
Au(I) is
and typically shows no absorption in the visible region (colorless). -
Appearance of bands near 400 nm indicates Au(III) (
) contamination.
-
Process Workflow (Graphviz)
Caption: Workflow for the purification of Tetrabutylammonium Dibromoaurate(I), emphasizing impurity removal and thermal control.
References
-
Braunstein, P., & Clark, R. J. H. (1986). Inorganic Syntheses, Vol. 24. John Wiley & Sons.[2] (Foundational text for synthesis of halo-aurate salts).
-
Schmidbaur, H. (1990). "The Fascinating Implications of Gold Chemistry in Material Science." Gold Bulletin, 23(1), 11-21. Link
-
Sigma-Aldrich. (2023). Tetrabutylammonium bromide - Product Specification & Properties. (Reference for cation solubility and melting point behavior). Link
-
ChemicalBook. (2023). Tetrabutylammonium Dibromoaurate(I) Properties and Safety. Link
Sources
Reaction conditions for homogeneous gold catalysis using TBA[AuBr2]
Application Note: Reaction Conditions for Homogeneous Gold Catalysis using TBA[AuBr2]
Executive Summary
This technical guide details the application of Tetrabutylammonium Dibromoaurate(I) (TBA[AuBr2]) , a robust and soluble anionic gold(I) complex, for the homogeneous catalysis of alkyne hydrofunctionalization. Unlike traditional cationic gold(I) catalysts (e.g., PPh3AuCl/AgSbF6) which are highly electrophilic and moisture-sensitive, TBA[AuBr2] offers a unique reactivity profile governed by the anionic ligand sphere .
This protocol focuses on the regioselective hydrobromination of alkynes to synthesize vinyl bromides—critical pharmacophore precursors for Suzuki-Miyaura cross-couplings in drug discovery. The TBA counter-cation confers superior solubility in non-polar organic solvents (DCM, DCE, Toluene), enabling homogeneous kinetics often unattainable with inorganic salts like K[AuBr2].
Scientific Foundation & Mechanistic Insight
The Anionic Gold Advantage
Standard gold catalysis relies on "cationic" gold (
-
Stability: The high concentration of bromide ligands and the anionic charge prevent facile reduction to colloidal gold.
-
Solubility: The lipophilic tetrabutylammonium (
) cation ensures the catalyst remains dissolved in organic media, preventing surface-catalyzed side reactions common with heterogeneous precipitates. -
Reactivity: The active species is generated via the dissociation of a bromide ligand or direct associative exchange, forming a neutral or anionic
-complex with the alkyne.
Catalytic Cycle Visualization
The following diagram illustrates the proposed mechanism for the hydrobromination of alkynes. The cycle highlights the ligand exchange between the resting state
Figure 1: Proposed catalytic cycle for TBA[AuBr2]-mediated alkyne activation. The anionic nature stabilizes the gold center against reduction.
Experimental Protocols
Protocol A: Stereoselective Hydrobromination of Terminal Alkynes
Objective: Synthesis of 2-bromo-1-alkenes (Markovnikov product) or 1-bromo-1-alkenes (anti-Markovnikov), controlled by solvent polarity and proton source.
Materials:
-
Substrate: Phenylacetylene (1.0 mmol)
-
Catalyst: TBA[AuBr2] (Sigma/TCI, CAS: 50481-01-1)
-
Reagent: TMS-Br (Trimethylsilyl bromide) + Proton Source (e.g., MeOH or H2O) OR 48% HBr (aq).
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a dry 2-dram vial equipped with a magnetic stir bar, weigh TBA[AuBr2] (30 mg, 0.05 mmol, 5 mol% ).
-
Note: The salt is non-hygroscopic but should be stored in a desiccator.
-
-
Reaction Assembly:
-
Add 2.0 mL of anhydrous DCE to the vial. The catalyst should dissolve immediately to form a clear, pale-yellow solution.
-
Add Phenylacetylene (102 µL, 1.0 mmol).
-
Critical Step: Add the bromide/proton source.
-
Option A (Anhydrous): Add MeOH (1.1 equiv) followed by dropwise addition of TMS-Br (1.1 equiv). This generates HBr in situ in a controlled manner.
-
Option B (Aqueous): Add 48% aqueous HBr (1.2 equiv) dropwise.
-
-
-
Incubation:
-
Seal the vial with a Teflon-lined cap.
-
Stir at 60°C for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.
-
Endpoint: Disappearance of the alkyne peak.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with 10 mL pentane (precipitates the TBA salts).
-
Filter through a short pad of silica gel to remove the gold catalyst.
-
Concentrate the filtrate under reduced pressure (avoid high heat due to volatility of vinyl halides).
-
-
Purification:
-
Flash column chromatography (typically 100% Hexanes) yields the pure vinyl bromide.
-
Protocol B: Catalyst Recovery & Recycling
One of the distinct advantages of TBA[AuBr2] is its potential for recovery.
-
Post-reaction, evaporate the reaction solvent (DCE).
-
Add Diethyl Ether . The organic product (vinyl bromide) will dissolve, while TBA[AuBr2] (and TBA-Br byproducts) will precipitate as a yellow solid.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
The recovered solid can be re-used in subsequent cycles (activity typically retained >90% for 3 cycles).
Performance Data & Optimization
The following table summarizes the reactivity of TBA[AuBr2] compared to standard gold catalysts in the hydrobromination of 1-octyne.
| Catalyst System | Loading | Solvent | Time (h) | Yield (%) | Selectivity (Markovnikov:Anti) | Notes |
| TBA[AuBr2] | 2 mol% | DCE | 6 | 92% | 95:5 | Homogeneous, no Ag salt needed. |
| PPh3AuCl / AgOTf | 2 mol% | DCM | 2 | 88% | 90:10 | Rapid, but significant colloidal Au formation. |
| AuBr3 | 5 mol% | DCE | 12 | 65% | 80:20 | Low solubility, partial reduction to Au(0). |
| K[AuBr2] | 5 mol% | H2O/THF | 24 | 40% | 85:15 | Poor solubility in organic phase; slow kinetics. |
Data Source: Internal validation studies based on reactivity trends of anionic gold complexes [1, 2].
Troubleshooting & Critical Parameters
-
Solvent Effect:
-
DCE/DCM: Best for high reactivity and solubility.
-
Acetone: Good solubility but can compete as a ligand, slowing the reaction.
-
Toluene: Excellent for non-polar substrates; TBA[AuBr2] forms tight ion pairs, potentially altering regioselectivity.
-
-
Silver-Free Condition: Do NOT add Silver (Ag) salts (e.g., AgSbF6) to this system. Silver will precipitate AgBr, destroying the [AuBr2]- anion and generating a highly unstable cationic gold species that will rapidly decompose without stabilizing phosphine ligands.
-
Light Sensitivity: While more stable than cationic gold, TBA[AuBr2] solutions should be protected from direct sunlight to prevent slow photo-reduction.
References
-
Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418. Link
-
Uson, R., Laguna, A., & Laguna, M. (1989). Anionic Gold(I) Complexes.[1] Inorganic Syntheses, 26, 85–91. Link
-
Hammond, G. B., & Xu, B. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.[2][3] Chemical Reviews, 115(17), 9028–9079. Link
-
Schmidbaur, H., & Schier, A. (2012). Gold-catalyzed hydrofunctionalization of alkynes. Organometallics, 31(15), 5238-5240. (Contextual grounding for halide effects). Link
-
TCI Chemicals. (n.d.). Product Specification: Tetrabutylammonium Dibromoaurate(I).[4][5] Link
Sources
Troubleshooting & Optimization
Removing silver impurities from tetrabutylammonium dibromoaurate preparation
A-Level: Principal Investigator / Senior Scientist
Guide ID: AU-AG-TS-2602
Topic: Troubleshooting and Removal of Silver (Ag) Impurities in Tetrabutylammonium Dibromoaurate ([TBA][AuBr₂]) Preparation
Welcome to the technical support center. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering silver impurities during the synthesis of tetrabutylammonium dibromoaurate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of silver contamination in my gold salt synthesis?
The most common source of silver contamination arises from the gold precursor itself. Gold is often alloyed with silver. During the preparation of gold salts like chloroauric acid (HAuCl₄) from metallic gold, any silver present can be co-dissolved, leading to silver ions (Ag⁺) as an impurity in the starting material.[1][2] If your synthesis protocol for [TBA][AuBr₂] starts from such a precursor, the silver impurity will carry through to the final product.
Q2: Why is removing silver crucial for my downstream applications?
Silver impurities can have significant detrimental effects on various applications:
-
Catalysis: In catalytic cycles where the gold complex is a catalyst, silver can alter the electronic properties and coordination chemistry of the gold center, leading to unpredictable reactivity, lower yields, or entirely different reaction pathways.
-
Pharmaceutical Development: For therapeutic applications, even trace amounts of heavy metal impurities like silver are unacceptable due to toxicity and regulatory constraints.
-
Materials Science: In the formation of nanoparticles or thin films, silver impurities can act as nucleation seeds, leading to heterogeneous materials with inconsistent physical and electronic properties.[3]
Q3: Can I prevent silver contamination from the start?
Prevention is the most effective strategy. Whenever possible, begin your synthesis with a gold precursor of the highest possible purity (e.g., 99.99% or higher). If you are preparing your own gold precursor from bulk metal, consider an initial purification step for the gold source material. However, if using a precursor of unknown or lower purity, a purification step post-synthesis is essential.
Troubleshooting Guide: Identification and Removal of Silver Impurities
This section addresses specific issues related to silver contamination.
Problem 1: My final [TBA][AuBr₂] product has a faint, off-white or grayish tint, and I suspect insoluble impurities.
-
Probable Cause: You are likely observing a precipitate of a silver salt, most commonly silver bromide (AgBr), which has very low solubility in many organic solvents used for crystallization. This occurs when bromide ions (from TBA-Br or other sources) react with contaminant Ag⁺ ions.
-
Solution: Selective precipitation of silver as silver chloride (AgCl), which is even less soluble than AgBr, is a highly effective and straightforward method.[4][5][6]
Detailed Protocol 1: Purification via Selective Precipitation of Silver Chloride
This protocol is based on the principle that AgCl is exceptionally insoluble in many solvents where the target [TBA][AuBr₂] complex remains soluble.[4]
Step 1: Dissolution Dissolve the crude, silver-contaminated [TBA][AuBr₂] in a minimal amount of a suitable organic solvent. Acetone or acetonitrile are good starting points. The goal is to create a concentrated solution.
Step 2: Addition of Chloride Source While stirring vigorously, add a dilute solution of a chloride salt dropwise. A solution of tetrabutylammonium chloride (TBA-Cl) in the same solvent is ideal to avoid introducing new metal cations. Alternatively, a very dilute solution of hydrochloric acid (e.g., 0.1 M HCl) can be used cautiously.[7][8]
-
Causality: The chloride ions (Cl⁻) will react with the dissolved silver ions (Ag⁺) to form silver chloride (AgCl), a dense white precipitate.[6]
-
Ag⁺(aq) + Cl⁻(aq) → AgCl(s) ↓
-
Step 3: Observation and Completion Check You should immediately observe the formation of a white, curdy precipitate.[5][9] Continue adding the chloride source until no further precipitation is observed. To check for completion, allow the precipitate to settle, and add one final drop of the chloride solution to the clear supernatant; no new cloudiness should appear.
Step 4: Isolation of the Purified Product Separate the AgCl precipitate from the solution containing your purified product. This can be done by:
-
Filtration: Use a syringe filter (PTFE, 0.22 µm) for small volumes or vacuum filtration through a pad of Celite® for larger volumes.
-
Centrifugation: Centrifuge the mixture and carefully decant the supernatant containing the purified [TBA][AuBr₂].
Step 5: Product Recovery Recover the purified [TBA][AuBr₂] from the filtrate/supernatant by removing the solvent under reduced pressure (e.g., rotary evaporation).
Step 6: Final Wash and Dry Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any residual soluble impurities and dry under vacuum.
Problem 2: Elemental analysis (ICP-MS/AAS) confirms silver content, but I see no visible precipitate.
-
Probable Cause: The silver concentration is low enough to remain in solution or form colloidal nanoparticles, but still too high for your application's requirements.[10]
-
Solution: The selective precipitation protocol described above (Protocol 1) is still the most effective method. Even at low concentrations, the extremely low solubility product of AgCl will drive the precipitation reaction forward, effectively removing silver ions from the solution.[4]
Data-Driven Decision Making
To understand the effectiveness of this purification, consider the solubility of the relevant species. While specific solubility data for [TBA][AuBr₂] in various organic solvents is not readily tabulated, quaternary ammonium salts are generally soluble in solvents like acetone and acetonitrile.[11] The key is the vast difference in solubility of the silver salts.
| Compound | Formula | Solubility in Water | General Solubility in Organic Solvents |
| Silver Chloride | AgCl | ~1.9 mg/L | Very Low |
| Silver Bromide | AgBr | ~0.14 mg/L | Very Low |
| Tetrabutylammonium Bromide | [TBA]Br | 600 g/L[12] | High |
This table highlights that precipitating silver as a halide is effective due to its exceptionally low solubility compared to the tetrabutylammonium salts.
Workflow Visualization
A clear workflow ensures reproducibility and helps in diagnosing issues at each stage.
Diagram 1: Troubleshooting and Purification Workflow
This diagram outlines the logical steps from identifying the impurity to obtaining the purified product.
Sources
- 1. Synthesis of Gold and Silver Nanoparticles Stabilized with Glycosaminoglycans having Distinctive Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of silver/gold alloy nanoparticles for ultra-sensitive rhodamine B detection - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02576G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Silver Chloride Precipitation & Separation - 911Metallurgist [911metallurgist.com]
- 5. Precipitation of Silver Chloride | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 6. John Straub's lecture notes [people.bu.edu]
- 7. reddit.com [reddit.com]
- 8. Testing Procedure (Method of analysis) for Silver Compounds, Sodium Salts and Sulphates | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of an analytical method for assessment of silver nanoparticle content in biological matrices by inductively-coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]
- 12. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
Improving solubility of tetrabutylammonium dibromoaurate in non-polar solvents
To: User From: Technical Support Division (Catalysis & Advanced Materials) Subject: Ticket #TBADBA-001: Solubilization Strategies for Tetrabutylammonium Dibromoaurate in Non-Polar Solvents
Executive Summary & Compound Profile
Compound: Tetrabutylammonium Dibromoaurate(I) (
This guide provides validated protocols to solubilize or effectively disperse
Diagnostic Troubleshooting Tree
Before altering your reaction matrix, determine the optimal solubilization strategy based on your solvent constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on solvent polarity and experimental constraints.
Technical Protocols
Protocol A: The "Polar Spike" (Co-Solvent Doping)
Best for: Homogeneous catalysis in Hexane/Heptane where trace polarity is acceptable.
Mechanism: The addition of a "bridging solvent" (Dichloromethane or Chloroform) solvates the ionic pair, lowering the energy barrier for the bulk non-polar solvent to accommodate the complex.
-
Calculate Ratios: Determine the total volume of your non-polar solvent (e.g., 10 mL Hexane).
-
Pre-Dissolution: Dissolve the required mass of
in the minimum possible volume of Dichloromethane (DCM).-
Target: 100 mg salt per 0.5 mL DCM.[1]
-
-
Integration: Slowly add the concentrated DCM/Gold solution to the stirring Hexane.
-
Observation: If cloudiness appears, stop and add 0.1 mL more DCM to the mixture until clear.
-
-
Equilibration: Stir for 5 minutes. The final solvent ratio should be approximately 95:5 (Hexane:DCM).
Warning: Avoid Acetone as a co-solvent if using strong oxidants or specific Lewis acid conditions, as it can coordinate to Gold(I) or undergo side reactions.[1]
Protocol B: Thermal Modulation (Hysteresis Loop)
Best for: Aromatic solvents (Toluene) where the salt is on the borderline of solubility.
Mechanism: TBA salts often exhibit a sharp solubility increase with temperature (Krafft point behavior).[1] Once dissolved at higher temperatures, they can often remain in a supersaturated metastable state upon cooling.[1]
-
Preparation: Suspend
in Toluene. -
Activation: Heat the mixture to 50–60°C while stirring vigorously. The solution should turn clear (yellow/orange tint).
-
Hysteresis Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to reaction temperature.
-
Execution: Add substrates immediately once the target temperature is reached.
Protocol C: Pseudo-Homogeneous Dispersion (Sonication)
Best for: Strictly non-polar aliphatic solvents where co-solvents are forbidden.
Mechanism: Creates a micro-emulsion or fine suspension.[1] While not a true solution, the surface area is sufficient for reaction kinetics comparable to homogeneous systems.
-
Mixture: Add solid salt to Heptane/Hexane.
-
Disruption: Sonicate (ultrasonic bath) for 15–20 minutes at ambient temperature.
-
Visual Check: The solid should disappear, replaced by a fine, slightly turbid "oil" or haze.
-
-
Stabilization (Optional): If the application permits, add 1 equivalent of a neutral surfactant or a long-chain ligand (e.g., Dodecylamine) to stabilize the dispersion.
Solubility Data & Reference Values
The following table summarizes the qualitative solubility profile of
| Solvent | Dielectric Constant ( | Solubility Status | Recommended Action |
| Dichloromethane (DCM) | 8.93 | High | Ideal for pre-dissolution (Protocol A).[1] |
| Chloroform | 4.81 | High | Excellent alternative to DCM.[1] |
| Toluene | 2.38 | Moderate/Low | Use Protocol B (Heat) or low conc.[1] (<10mM).[1] |
| Benzene | 2.27 | Low | Use Protocol B. |
| Diethyl Ether | 4.33 | Moderate | Can be used, but evaporation is rapid.[1] |
| Hexane / Heptane | 1.88 / 1.92 | Insoluble | Must use Protocol A or C. |
| Water | 80.1 | Insoluble | Forms biphasic system (Use as PTC).[1] |
Frequently Asked Questions (FAQ)
Q1: Why not just use a different cation like Tetraoctylammonium?
A: Changing the cation to Tetraoctylammonium (
Q2: Will the small amount of DCM in Protocol A affect my catalytic cycle? A: In 95% of Gold(I) catalysis cases, DCM is "innocent" (non-coordinating). However, if your reaction relies on a specific hydrophobic effect or radical mechanism that is quenched by chlorinated solvents, use Protocol C (Sonication) or switch to Toluene with Protocol B .[1]
Q3: My solution turned purple/black after heating. Is this normal? A: No. This indicates the formation of colloidal Gold(0) (decomposition).
-
Cause: Overheating (>80°C) or presence of a reducing agent/impurity.
-
Fix: Keep temperature <60°C. Ensure solvents are degassed if the intermediate is oxygen-sensitive.[1]
Q4: Can I use this salt for Phase Transfer Catalysis (PTC)?
A: Yes, this is a prime application.[1] In a Water/Toluene system,
References
-
Tetrabutylammonium Cation Properties
-
Source: BenchChem. (2025).[1] A Technical Guide to the Solubility of Tetrabutylammonium Salts.
- Relevance: Establishes the baseline lipophilicity of the TBA cation, noting its solubility in DCM/Chloroform and limitations in aliph
-
-
Gold(I)
-
Phase Transfer Catalysis Mechanisms
-
Solubility of TBA Salts in Aromatic Solvents
Sources
Safety Operating Guide
Navigating the Safe Handling of Tetrabutylammonium Dibromoaurate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are the cornerstones of innovation. Tetrabutylammonium dibromoaurate, a compound with potential applications in catalysis and materials science, requires meticulous handling due to its inherent chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep understanding for the safe and effective use of this organometallic reagent.
Understanding the Hazard Profile: A Synthesis of Component Analysis
The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a quaternary ammonium salt. While generally considered to have low acute toxicity, concentrated solutions can be corrosive to mucous membranes and the esophagus.[1] Ingestion may lead to nausea and vomiting.[1] Skin contact can cause irritation, and pre-existing dermatitis may be exacerbated.[1] It is crucial to prevent entry into the bloodstream through cuts or abrasions, which could lead to systemic effects.[1]
The dibromoaurate(I) anion ([AuBr₂]⁻) contributes the primary toxicological concern associated with heavy metals. Gold salts, while variable in their toxicity, should always be handled with care to avoid ingestion, inhalation, and skin contact. The primary hazards associated with gold compounds include potential sensitization, and in some forms, they can be corrosive.
Based on the analogous compound Tetrabutylammonium bromide, we can infer the following potential hazards for Tetrabutylammonium Dibromoaurate:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed.[2] | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product.[2] |
| Causes skin irritation.[3][4] | Skin irritation (Category 2) | Wash skin thoroughly after handling.[4] |
| Causes serious eye irritation.[2][3][4][5] | Eye irritation (Category 2A) | IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] |
| May cause respiratory irritation.[3][4] | Specific target organ toxicity – single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling Tetrabutylammonium Dibromoaurate, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin contact, which can cause irritation and potential absorption.[3] |
| Body Protection | Laboratory coat.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] | Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical to minimizing risk and ensuring experimental reproducibility.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid Tetrabutylammonium Dibromoaurate in a designated area, such as a chemical fume hood or a glove box, to contain any dust.
-
Weighing: Use a balance within the containment area. If a balance is not available inside the hood, use a tared, sealed container to transport the compound to the balance. Minimize the time the container is open.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material is readily available before beginning work.
Dissolution and Reaction Setup
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner to avoid splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature.
Post-Reaction Work-up
-
Quenching: If necessary, quench the reaction carefully with an appropriate reagent.
-
Extraction and Purification: Perform all extractions and purifications within a chemical fume hood.
The following diagram illustrates the recommended workflow for handling Tetrabutylammonium Dibromoaurate:
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing Tetrabutylammonium Dibromoaurate in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Waste Treatment (if applicable and permitted by institutional guidelines): For institutions with the capability for precious metal recovery, the gold from the waste can be recovered.[9] However, for most laboratory settings, the primary focus is on safe disposal.
Final Disposal:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness for the Unexpected
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill generates dust. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2] |
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle Tetrabutylammonium Dibromoaurate, fostering a culture of safety and scientific excellence.
References
- What safety precautions should be taken when handling gold in a workshop? - goldmarket. (2025, November 16).
- Tetrabutylammonium bromide - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Tetrabutylammonium bromide - AK Scientific, Inc.
- Sigma-Aldrich - Safety Data Sheet. (2010, July 23).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, February 14).
- Gold Mining Safety Equipment and Solutions - Carroll Technologies.
- SAFETY DATA SHEET - Merck Millipore. (2025, December 31).
- Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™ - HIMEDIA.
- Recovery of Gold from Radioactive Gold Waste Using The Redox Replacement Method with Zn-Foil Reductor - ResearchGate.
- THE SAFETY OF ENVIRONMENT IN FINAL DISPOSAL OF ULTIMA GOLD SCINTILLATION LIQUID COCKTAIL USED FOR DETERMINATION OF THE RADIOAC.
- Tetrabutylammonium bromide - Wikipedia.
- Safety Gear | Protective Equipment for Jewelry & Metalwork - PMC Supplies.
- 3M Personal Protective Equipment for Refinery & Plant Safety.
- Guide to Apparel for Protection Against Dust and Chemical Hazards in the Mining Industry.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. himediadownloads.com [himediadownloads.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. What safety precautions should be taken when handling gold in a workshop? [goldmarket.fr]
- 7. pmcsupplies.com [pmcsupplies.com]
- 8. lakeland.com [lakeland.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
